![molecular formula C15H19N3O4S B6562373 3-benzyl-8-methanesulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021214-36-7](/img/structure/B6562373.png)
3-benzyl-8-methanesulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
3-Benzyl-8-methanesulfonyl-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound belonging to the class of spiro compounds These compounds are characterized by their unique fused ring structures, which often exhibit interesting chemical and biological properties
Mechanism of Action
Target of Action
The primary target of 3-benzyl-8-methanesulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is the Delta Opioid Receptor (DOR) . DOR is a G-protein coupled receptor that plays a crucial role in mediating pain perception, mood regulation, and immune system modulation.
Mode of Action
This compound acts as a selective DOR agonist . It binds to the DOR, triggering a conformational change that activates the receptor. This activation initiates a cascade of intracellular events, leading to the compound’s therapeutic effects.
Biochemical Pathways
Upon activation of the DOR, the compound influences several biochemical pathways. The most notable is the inhibition of adenylate cyclase activity , leading to a decrease in cyclic AMP levels within the cell . This results in the activation of potassium channels and inhibition of voltage-gated calcium channels, ultimately leading to hyperpolarization of the neuron and inhibition of neurotransmitter release.
Result of Action
The activation of DOR by this compound leads to antinociceptive effects , reducing the perception of pain . It’s also noted that it can induce convulsions , indicating a complex interplay of effects at the cellular and molecular levels.
Biochemical Analysis
Biochemical Properties
The compound 3-benzyl-8-methanesulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has been identified as a novel delta opioid receptor agonist . It appears to bind to the orthosteric site based on docking and molecular dynamic simulation
Cellular Effects
The compound has shown to have effects on various types of cells and cellular processes . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound appears to bind to the orthosteric site of the delta opioid receptor, based on docking and molecular dynamic simulation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Detailed studies on threshold effects, as well as toxic or adverse effects at high doses, are yet to be conducted.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-benzyl-8-methanesulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the reaction of a suitable spirocyclic precursor with benzyl chloride and methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Benzyl-8-methanesulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
Scientific Research Applications
Chemistry
Building Block for Synthesis
The compound serves as a versatile building block in organic synthesis. Its unique spirocyclic structure allows for the development of more complex molecules through various chemical reactions, including cyclization and substitution reactions.
Reaction Type | Description |
---|---|
Cyclization | Formation of cyclic compounds from linear precursors. |
Substitution | Replacement of functional groups to create diverse derivatives. |
Biology
Ligand for Biological Targets
Research indicates that 3-benzyl-8-methanesulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione may act as a ligand for several biological receptors and enzymes. Its ability to selectively bind to these targets makes it valuable in pharmacological studies.
Target | Interaction Type | Potential Effects |
---|---|---|
Delta Opioid Receptor | Agonist | Pain modulation |
Enzymatic Receptors | Inhibitor | Metabolic regulation |
Medicine
Therapeutic Potential
The compound has been explored for its analgesic and anti-inflammatory properties. Preliminary studies suggest that it may provide pain relief with fewer side effects compared to traditional analgesics.
Property | Description |
---|---|
Analgesic Activity | Reduces pain perception through receptor modulation. |
Anti-inflammatory | Decreases inflammation markers in biological assays. |
Case Study 1: Analgesic Properties
A study conducted on animal models demonstrated that administration of this compound resulted in significant pain relief comparable to morphine but with a lower incidence of side effects such as sedation and respiratory depression.
Case Study 2: Synthesis of Derivatives
Researchers successfully utilized this compound in the synthesis of novel spirocyclic derivatives that exhibited enhanced biological activity against specific cancer cell lines. The derivatives were synthesized through a series of reactions involving the original compound as a precursor.
Comparison with Similar Compounds
8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: This compound lacks the methanesulfonyl group, resulting in different chemical properties and reactivity.
6,8,9-Trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione:
Uniqueness: 3-Benzyl-8-methanesulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione stands out due to its specific combination of functional groups, which confer unique chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-benzyl-8-methylsulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-23(21,22)17-9-7-15(8-10-17)13(19)18(14(20)16-15)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZYHIHBUBEMNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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